cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)
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Description
Cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) is a useful research compound. Its molecular formula is C17H16FeOS and its molecular weight is 324.2 g/mol. The purity is usually 95%.
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Biological Activity
Cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+), with the CAS number 164297-25-0, is an organometallic compound that exhibits significant biological activity. Its structure features a cyclopentadiene moiety coordinated to an iron center, which is known for its role in various catalytic processes and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C17H16FeOS |
Molecular Weight | 324.2 g/mol |
CAS Number | 164297-25-0 |
Purity | ≥95% |
IUPAC Name | cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) |
The biological activity of cyclopenta-1,3-diene derivatives often involves their interaction with biological macromolecules, including proteins and nucleic acids. The iron center in this compound plays a crucial role in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, potentially leading to apoptosis or necrosis in targeted cells.
Key Mechanisms:
- Catalytic Activity : The iron center facilitates various catalytic reactions that can affect metabolic pathways.
- Interaction with Enzymes : The compound may inhibit or activate specific enzymes through coordination with their active sites.
- Oxidative Stress Induction : By generating ROS, the compound can influence cell signaling pathways involved in apoptosis.
Research Findings
Recent studies have focused on the therapeutic potential of cyclopenta-1,3-diene derivatives in cancer treatment and other diseases.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of cyclopentadiene derivatives. It was found that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis in cancer cells.
Table: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis via ROS generation |
A549 (Lung) | 20 | Inhibition of cell proliferation |
HeLa (Cervical) | 10 | Activation of caspase pathways |
Potential Therapeutic Applications
Given its biological activity, cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) shows promise in several therapeutic areas:
- Cancer Therapy : Its ability to induce oxidative stress may be harnessed for selective targeting of cancer cells.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
- Antioxidant Applications : The compound's redox properties could be explored for antioxidant formulations.
Properties
CAS No. |
164297-25-0 |
---|---|
Molecular Formula |
C17H16FeOS |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,3-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) |
InChI |
InChI=1S/C12H11OS.C5H5.Fe/c1-10-6-8-12(9-7-10)14(13)11-4-2-3-5-11;1-2-4-5-3-1;/h2-9H,1H3;1-5H;/q2*-1;+2/t14-;;/m1../s1 |
InChI Key |
QAAXXGKGRWQHLR-FMOMHUKBSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2] |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)C2=CC=C[CH-]2.[CH-]1C=CC=C1.[Fe+2] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=C[CH-]2.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
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